molecular formula C13H15ClO3 B14185610 Methyl 4-(5-chloro-4-oxopentyl)benzoate CAS No. 834857-24-8

Methyl 4-(5-chloro-4-oxopentyl)benzoate

Cat. No.: B14185610
CAS No.: 834857-24-8
M. Wt: 254.71 g/mol
InChI Key: IMCBVUXBTCDWNJ-UHFFFAOYSA-N
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Description

Methyl 4-(5-chloro-4-oxopentyl)benzoate is an ester derivative featuring a benzoate backbone substituted at the para position with a pentyl chain containing a ketone group (4-oxo) and a terminal chlorine atom (5-chloro). Its structure is characterized by the following key functional groups:

  • Ester moiety: Provides hydrolytic sensitivity and influences solubility.

Properties

CAS No.

834857-24-8

Molecular Formula

C13H15ClO3

Molecular Weight

254.71 g/mol

IUPAC Name

methyl 4-(5-chloro-4-oxopentyl)benzoate

InChI

InChI=1S/C13H15ClO3/c1-17-13(16)11-7-5-10(6-8-11)3-2-4-12(15)9-14/h5-8H,2-4,9H2,1H3

InChI Key

IMCBVUXBTCDWNJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)CCCC(=O)CCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(5-chloro-4-oxopentyl)benzoate typically involves the esterification of 4-(5-chloro-4-oxopentyl)benzoic acid with methanol in the presence of a strong acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(5-chloro-4-oxopentyl)benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The chlorine atom in the 5-chloro-4-oxopentyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed for substitution reactions.

Major Products Formed

    Oxidation: 4-(5-chloro-4-oxopentyl)benzoic acid.

    Reduction: 4-(5-chloro-4-hydroxypentyl)benzoate.

    Substitution: Products depend on the nucleophile used, such as 4-(5-azido-4-oxopentyl)benzoate or 4-(5-cyano-4-oxopentyl)benzoate.

Scientific Research Applications

Methyl 4-(5-chloro-4-oxopentyl)benzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It is used in the production of specialty chemicals and as a precursor for various industrial processes.

Mechanism of Action

The mechanism of action of Methyl 4-(5-chloro-4-oxopentyl)benzoate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as anti-inflammatory or anticancer activity. The exact pathways involved depend on the specific target and the context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from the Quinoline-Piperazine Series (C1–C7)

describes a series of methyl benzoate derivatives (C1–C7) with piperazine-linked quinoline-carbonyl substituents. Key differences from the target compound include:

  • Halogen placement : C3 (4-chlorophenyl) places chlorine on an aromatic ring, whereas the target compound’s chlorine is on an aliphatic chain. This affects electronic effects (aromatic vs. aliphatic C-Cl bonds) and lipophilicity.
  • Functional groups : The ketone in the target compound may enhance polarity compared to the carbonyl-linked piperazine in C1–C7, influencing solubility and metabolic stability.
Table 1: Structural and Functional Comparison
Compound Key Substituents Functional Groups Molecular Weight (g/mol)* Notable Properties
Target Compound 5-chloro-4-oxopentyl Ester, ketone, aliphatic C-Cl ~256.7 Hypothetical higher polarity
C3 4-chlorophenyl, quinoline-piperazine Ester, amide, aromatic C-Cl 519.9 Crystallizes in ethyl acetate
NCATS Compound 5-chloro-2-methoxy, 4-acetamido Ester, amide, methoxy, aromatic C-Cl ~287.7 Reported in pharmacological studies

*Calculated based on molecular formulas.

Comparison with Methyl 4-Acetamido-5-Chloro-2-Methoxybenzoate (NCATS Compound)

The NCATS compound () shares a benzoate ester backbone but differs critically in substitution patterns:

  • Substituent positions : Chlorine is at the 5-position on the aromatic ring (vs. aliphatic chain in the target), alongside methoxy and acetamido groups. This creates a more planar, aromatic system with increased hydrogen-bonding capacity.
  • In contrast, the target compound’s aliphatic chloro and ketone may favor different metabolic pathways or target interactions.

Research Findings and Implications

  • Synthetic Pathways : Compounds like C1–C7 are synthesized via crystallization in ethyl acetate, yielding high-purity solids confirmed by ¹H NMR and HRMS . Similar approaches may apply to the target compound.
  • Solubility and Bioavailability : The NCATS compound’s acetamido and methoxy groups likely enhance water solubility compared to the target’s aliphatic chain, which may increase lipid membrane permeability.

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